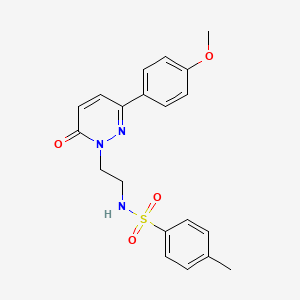

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-3-9-18(10-4-15)28(25,26)21-13-14-23-20(24)12-11-19(22-23)16-5-7-17(27-2)8-6-16/h3-12,21H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFVXHBGDQIUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids to form the pyridazinone core.

Introduction of the Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.

Attachment of the Ethyl Linker: The ethyl linker is usually introduced via alkylation reactions, using ethyl halides or similar reagents.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in the Pyridazinone Class

Antipyrine/Pyridazinone Hybrids (6e, 6f, 6k)

- 6e: 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Key Differences: Incorporates a benzylpiperidine group and an antipyrine (pyrazolone) moiety. Synthesis: Yield (62%) via DCM-MeOH elution; IR C=O peaks at 1664 cm⁻¹ (pyridazinone) and 1642 cm⁻¹ (acetamide) . Bioactivity: Antipyrine hybrids are often screened for analgesic and anti-inflammatory effects.

- 6k: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide Key Differences: 4-Methylphenyl substituent on pyridazinone and a propanamide linker. Physical Properties: Higher melting point (233–235°C) vs.

Sulfonamide-Functionalized Pyridazinones

- N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS: 921529-70-6) Key Differences: Replaces 4-methylbenzenesulfonamide with a piperidin-1-ylsulfonyl group. Molecular Weight: 496.6 g/mol (vs. 419.9 g/mol for the target compound), indicating increased bulkiness . Synthetic Pathway: Likely involves coupling of a pyridazinone-ethylamine intermediate with 4-(piperidin-1-ylsulfonyl)benzoyl chloride.

2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS: 921551-57-7)

Physicochemical and Spectral Comparisons

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core linked to a methoxyphenyl group and a sulfonamide moiety , which are known for their biological activities. The molecular formula is with a molecular weight of approximately 374.47 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.47 g/mol |

| Functional Groups | Pyridazine, Sulfonamide, Methoxyphenyl |

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity . For instance, derivatives of pyridazinones have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that compounds containing the pyridazinone structure can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade and mitochondrial pathways .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways essential for cancer cell survival.

- Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis, particularly those related to the VEGF (Vascular Endothelial Growth Factor) signaling cascade, which is crucial for tumor angiogenesis .

Case Studies and Research Findings

- In Vitro Studies : A study assessed the cytotoxic effects of similar pyridazinone derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .

- In Vivo Studies : Animal model studies have shown that administration of compounds similar to this compound resulted in significant tumor regression in xenograft models. The treatment led to reduced tumor volume and improved survival rates among treated animals compared to controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Similar Pyridazinone Derivative A | Anticancer | Inhibition of VEGF signaling |

| Similar Sulfonamide Compound B | Antimicrobial | Enzyme inhibition |

| N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide | Antioxidant | Free radical scavenging |

Q & A

Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step reactions starting with the pyridazinone core and sulfonamide coupling. Key steps include:

- Pyridazinone Formation: Cyclocondensation of hydrazine derivatives with diketones under reflux in ethanol .

- Sulfonamide Coupling: Reaction of the pyridazinone intermediate with 4-methylbenzenesulfonyl chloride in dimethylformamide (DMF) at 0–5°C, using sodium hydroxide as a base to deprotonate the amine .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity. HPLC monitoring is recommended to confirm intermediate stability .

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, 12h | 65–70 | 85–90 |

| Sulfonamide Coupling | DMF, 0–5°C, 4h | 50–55 | 90–95 |

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and sulfonamide (δ 7.2–7.8 ppm for aromatic protons) groups .

- Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 441.15) .

- X-ray Crystallography: For resolving ambiguities in stereochemistry, particularly if the pyridazinone ring adopts non-planar conformations .

Advanced: How do electronic effects of substituents (e.g., methoxy vs. chloro) influence biological activity?

Methodological Answer:

Comparative studies of analogs (e.g., 4-methoxy vs. 4-chloro substitution) reveal:

- Methoxy Group: Enhances solubility and hydrogen-bonding potential, improving interactions with hydrophilic kinase domains (e.g., EGFR inhibition) .

- Chloro Group: Increases lipophilicity, enhancing membrane permeability but reducing target selectivity .

Experimental Design: - Synthesize analogs with controlled substituent variations.

- Test in vitro against cancer cell lines (e.g., MCF-7, A549) using IC₅₀ assays.

- Validate selectivity via kinase profiling panels .

Advanced: How can contradictory data on metabolic stability be resolved?

Data Contradiction Analysis:

Discrepancies in microsomal stability studies (e.g., t₁/₂ = 2h vs. 6h) may arise from:

- Species Differences: Rat vs. human liver microsomes exhibit varying CYP450 activity .

- Assay Conditions: NADPH concentration and pre-incubation time affect degradation rates.

Resolution Strategy: - Standardize assays using pooled human liver microsomes and 1 mM NADPH.

- Use LC-MS/MS to identify metabolites (e.g., O-demethylation at the methoxyphenyl group) .

Advanced: What strategies optimize the compound’s pharmacokinetic profile?

Methodological Answer:

- Prodrug Design: Mask the sulfonamide group with acetyl or PEGylated moieties to enhance oral bioavailability .

- Salt Formation: Use sodium or meglumine salts to improve aqueous solubility .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release in tumor microenvironments .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antiproliferative Assays: MTT or SRB assays against cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .

- Cytotoxicity Controls: Include normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How can computational modeling guide structural optimization?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding modes to targets like COX-2 or PDGFR-β. Focus on hydrogen bonds between the sulfonamide and Arg513/Val523 residues .

- QSAR Studies: Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize analogs .

Advanced: What mechanistic insights explain off-target effects in kinase inhibition?

Methodological Answer:

Off-target activity (e.g., unintended inhibition of JAK2) may stem from:

- Structural Similarity: Shared ATP-binding pocket motifs between kinases.

- Validation: Use isoform-specific siRNA knockdowns or CRISPR-edited cell lines to confirm target relevance .

Basic: How should stability studies be designed under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24h. Monitor degradation via HPLC .

- Light Sensitivity: Conduct ICH Q1B photostability testing using a xenon lamp .

Advanced: What crystallographic data support conformational analysis?

Methodological Answer:

- Compare X-ray structures of analogs (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) to identify torsional angles influencing binding. For example, the dihedral angle between pyridazinone and sulfonamide groups affects kinase binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.